molecular formula C13H12N4 B13347593 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline

5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline

Cat. No.: B13347593
M. Wt: 224.26 g/mol
InChI Key: BBYBWJPSOJQOHP-UHFFFAOYSA-N
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Description

5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core fused with a methylaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a cyclooxygenase-2 inhibitor and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5-imidazo[1,2-a]pyrimidin-2-yl-2-methylaniline

InChI

InChI=1S/C13H12N4/c1-9-3-4-10(7-11(9)14)12-8-17-6-2-5-15-13(17)16-12/h2-8H,14H2,1H3

InChI Key

BBYBWJPSOJQOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)N

Origin of Product

United States

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